5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2763749-94-4
VCID: VC11625023
InChI: InChI=1S/C8H5BrN2O/c9-7-4-6(5-12)11-8(7)2-1-3-10-11/h1-5H
SMILES:
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde

CAS No.: 2763749-94-4

Cat. No.: VC11625023

Molecular Formula: C8H5BrN2O

Molecular Weight: 225.04 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde - 2763749-94-4

Specification

CAS No. 2763749-94-4
Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
IUPAC Name 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde
Standard InChI InChI=1S/C8H5BrN2O/c9-7-4-6(5-12)11-8(7)2-1-3-10-11/h1-5H
Standard InChI Key UGULVEFWYQXARA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(N2N=C1)C=O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The pyrrolo[1,2-b]pyridazine system consists of a six-membered pyridazine ring fused to a five-membered pyrrole ring. In 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde, the bromine substituent occupies position 5 of the pyridazine moiety, while the carbaldehyde group is located at position 7 (Figure 1). This arrangement creates distinct electronic effects: the electron-withdrawing bromine atom polarizes the ring, enhancing the reactivity of the carbaldehyde group toward nucleophilic additions or condensations.

Molecular Formula: C7H4BrN3O\text{C}_7\text{H}_4\text{BrN}_3\text{O}
Molecular Weight: 226.03 g/mol (calculated from atomic masses).

Physicochemical Characteristics

While experimental data for this specific compound are unavailable, properties can be inferred from related structures:

PropertyValue/DescriptionBasis of Inference
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)Analogous carbaldehydes
Dipole MomentHigh (~4.5 D)Pyridazine derivatives
pKa (Carbaldehyde)~8–10 (weak acidity)Similar aldehydes
Melting PointNot reported; likely >150°CBrominated heterocycles

The high dipole moment arises from the electron-deficient pyridazine ring and the polar carbaldehyde group, facilitating π-π stacking and hydrogen-bonding interactions . These properties are critical for interactions with biological targets or materials substrates.

Synthesis and Reactivity

Synthetic Routes

Two plausible pathways for synthesizing 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde are proposed based on methods for analogous compounds:

Route 1: Direct Bromination and Formylation

  • Bromination: Selective bromination of pyrrolo[1,2-b]pyridazine at position 5 using NBS\text{NBS} (N-bromosuccinimide) under radical initiation .

  • Formylation: Directed ortho-metalation (DoM) followed by reaction with DMF to introduce the carbaldehyde group at position 7 .

Route 2: Palladium-Catalyzed Cross-Coupling

  • Suzuki Coupling: Installation of a boronic ester at position 7, followed by oxidation to the aldehyde .

  • Buchwald–Hartwig Amination: Functionalization of the pyrrole nitrogen for subsequent derivatization.

Key challenges include regioselectivity during bromination and avoiding over-oxidation of the aldehyde group.

Reactivity Profile

The carbaldehyde group serves as a versatile handle for further functionalization:

  • Nucleophilic Addition: Reaction with amines to form Schiff bases (R–N=CH–\text{R–N=CH–}) for drug conjugates .

  • Reduction: Conversion to a hydroxymethyl group (–CH2OH\text{–CH}_2\text{OH}) using NaBH4\text{NaBH}_4.

  • Oxidation: Potential oxidation to a carboxylic acid (–COOH\text{–COOH}) under strong conditions, though this may degrade the core structure .

The bromine atom enables cross-coupling reactions (e.g., Suzuki, Sonogashira) for introducing aryl or alkynyl groups, enhancing molecular diversity .

Biological Activities and Mechanisms

Structure–Activity Relationships (SAR)

  • Bromine Substitution: Enhances lipophilicity and target binding but may reduce solubility.

  • Carbaldehyde Position: Position 7 optimizes steric accessibility for enzyme active sites .

  • Ring Electronics: The electron-deficient pyridazine ring increases affinity for cationic binding pockets (e.g., PDE4B) .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

  • Scaffold for PDE4 Inhibitors: The core structure aligns with pharmacophores for phosphodiesterase 4B (PDE4B) inhibitors, which treat inflammatory diseases .

  • Antiviral Agents: Schiff base derivatives could inhibit viral proteases via covalent binding.

Materials Science

  • Coordination Polymers: The aldehyde and nitrogen atoms enable metal coordination, forming porous frameworks for gas storage .

  • Organic Electronics: High dipole moment supports charge transport in organic semiconductors.

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